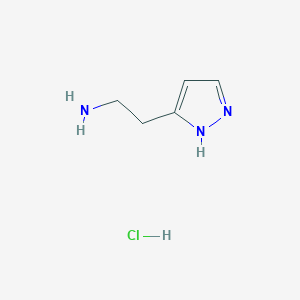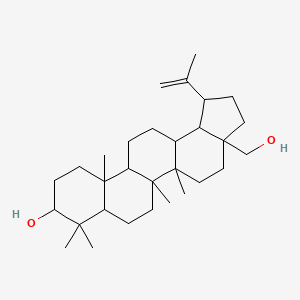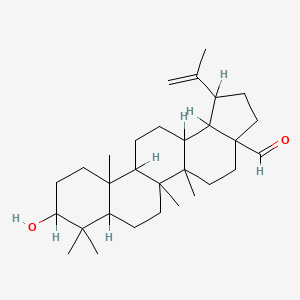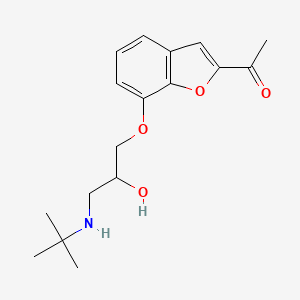
Alprenolol hydrochloride
Overview
Description
One of the ADRENERGIC BETA-ANTAGONISTS used as an antihypertensive, anti-anginal, and anti-arrhythmic agent.
Scientific Research Applications
1. Ulcerogenic Effects in Porcine Models
A study examined the ulcerogenic effect of different salts of alprenolol, including alprenolol hydrochloride, in a porcine oesophageal model. This compound, due to its high water solubility, resulted in higher plasma concentrations and more severe oesophageal lesions compared to other salts with lower solubility (Olovson et al., 2009).
2. Influence on the Central Nervous System
Alprenolol's impact on the central nervous system was studied in rats. It primarily caused a decrease in endogenous amines in different brain areas and influenced rat behavior, especially in combination with amphetamine (Herman et al., 2004).
3. Polymer-Aescin Matrices for Local Delivery
Research into the sustained release of alprenolol for heart disease treatment utilized novel copolymers for drug delivery. These copolymers released alprenolol in a sustained manner without causing cyto- or genotoxic effects (Olędzka et al., 2015).
4. Interaction with HERG Potassium Channels
A study investigating alprenolol's action on cardiac human ether-a-go-go-related gene (HERG) channels found that alprenolol reduces HERG whole-cell currents in a concentration-dependent manner, suggesting its role in prolonging the QT interval (Lee et al., 2010).
5. Dose-Dependent Metabolism
Alprenolol's metabolism was studied across different species, revealing dose-dependent presystemic elimination and varying rates of aromatic hydroxylation. This research helps understand the pharmacokinetics of alprenolol (Skånberg et al., 2009).
6. Electrophoretic Behavior Analysis
The electrophoretic mobilities of alprenolol were determined in different solvent systems using capillary electrophoresis, providing insight into its physicochemical properties (Jouyban et al., 2003).
7. Chiral Separation in Rat Serum
Capillary electrophoresis was used for the chiral separation of alprenolol, contributing to pharmacokinetics studies and understanding of its stereoselectivity (Zhao Jian-fen, 2010).
8. Bromometric Assay Development
A study developed bromometric assays for alprenolol, providing a new method for its identification and quantification (Görlitzer & Lorenz, 2004).
9. NMR Characterization of β-Blockers
NMR spectroscopy was used to characterize alprenolol along with other β-blockers, contributing to the understanding of its molecular structure and interactions (Zielińska-Pisklak et al., 2011).
10. Radiodegradation Studies
Research on alprenolol's stability under ionizing radiation provided insights into its suitability for radiation sterilization and understanding of its degradation pathways (Ogrodowczyk et al., 2015).
properties
CAS RN |
15132-12-4 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m0./s1 |
InChI Key |
RRCPAXJDDNWJBI-UQKRIMTDSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.Cl |
SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Appearance |
Solid powder |
Other CAS RN |
13655-52-2 13707-88-5 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Alfeprol Alpheprol Alprenolol Alprenolol Hydrochloride Aptin Aptin Duriles Aptin-Duriles Aptina AptinDuriles Aptine H 56 28 H-56-28 H5628 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)



